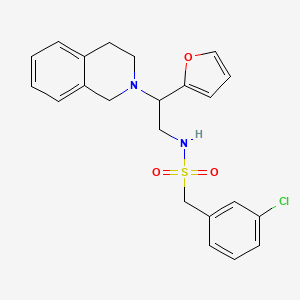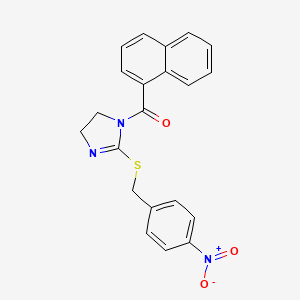
naphthalen-1-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound naphthalen-1-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that is likely to have interesting chemical and physical properties due to its structural features. While the specific compound is not directly discussed in the provided papers, related naphthalene derivatives have been synthesized and studied for various properties and applications.
Synthesis Analysis
The synthesis of related naphthalene derivatives has been reported to be efficient and environmentally friendly. For instance, (2-aminophenyl)(naphthalen-2-yl)methanones were synthesized via a photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones under UV light, which offers advantages such as no requirement of additives and high atom efficiency . Although the exact synthesis of the compound is not detailed, similar methods could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can exhibit interesting features such as axial chirality and hydrogen bonding. For example, (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone shows axial chirality and forms a stripe structure with R- and S-columns in its crystal structure . These structural characteristics are crucial for understanding the behavior and reactivity of such compounds.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be influenced by their molecular structure. For instance, the presence of hydrogen bonding and π-π stacking interactions can affect the melting points, solubility, and crystal packing of these compounds . The specific properties of this compound would need to be determined experimentally, but it is likely to exhibit similar interactions due to its structural analogy.
Relevant Case Studies
Case studies involving naphthalene derivatives have shown that these compounds can have biological activity. For example, a series of (naphthalen-4-yl)(phenyl)methanones were discovered as potent inducers of apoptosis, highlighting the potential of naphthalene derivatives in therapeutic applications . Such studies provide insight into the practical applications and significance of researching naphthalene-based compounds.
科学的研究の応用
Photophysical and Coordination Chemistry
Luminescent Eu(III) Complexes : Novel luminescent Eu(III) complexes involving naphthalen-1-yl substituted ligands were synthesized, showing significant potential in photoluminescence. These complexes display sharp red bands characteristic of Eu3+ emission, indicating applications in materials science for developing luminescent materials (Shi et al., 2012).
Organic Synthesis and Reactivity
Naphthoquinone Derivatives Synthesis : Research into naphthoquinone derivatives has shown that these compounds can undergo various reactions to produce tetracyclic compounds. This indicates the compound's utility in synthetic organic chemistry for constructing complex molecular architectures (Nakamori et al., 1988).
Pharmacological Applications
Thromboxane A2 Synthase Inhibitors : N-imidazolyl derivatives of naphthalene and related compounds have been investigated for their ability to inhibit thromboxane A2 synthase. This suggests potential therapeutic applications in managing conditions related to thromboxane A2, such as cardiovascular diseases (Cozzi et al., 1991).
Analytical Chemistry
Enantioseparation : Studies on the direct enantiomeric resolution of racemic naphthalene-1-yl ethanol esters highlight the importance of such compounds in analytical chemistry, particularly in chiral separations. This research underlines the compound's relevance in developing methods for the separation of enantiomers (Karakurt et al., 2012).
Material Science
Coordination Polymers : The synthesis and characterization of zinc and cadmium coordination polymers involving naphthalen-1-yl substituted ligands have been explored. Such studies suggest applications in material science, particularly in the development of new materials with unique structural and functional properties (Wang et al., 2022).
将来の方向性
The future directions for this compound could involve its use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices . It could also be investigated for its use in other electronic applications, such as organic field-effect transistors (OFETs) and organic photodetectors .
特性
IUPAC Name |
naphthalen-1-yl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-20(19-7-3-5-16-4-1-2-6-18(16)19)23-13-12-22-21(23)28-14-15-8-10-17(11-9-15)24(26)27/h1-11H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCDSYZHHWMDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

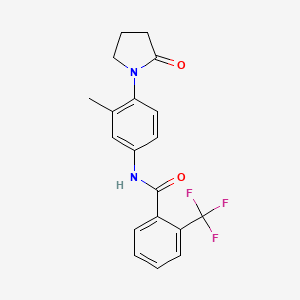
![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2550528.png)

![ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2550532.png)


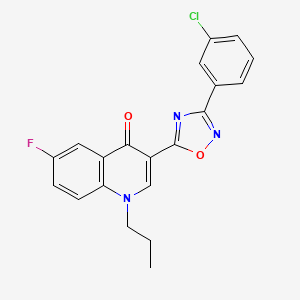
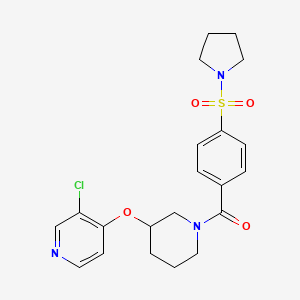
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2550538.png)
![4-[(2,5-Dimethylbenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2550540.png)
![N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2550541.png)
